1-(benzo[d]isoxazol-3-yl)-N-(2-(methylthio)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(benzo[d]isoxazol-3-yl)-N-(2-(methylthio)phenyl)methanesulfonamide” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of benzo[d]isoxazole, a type of organic compound that contains a benzene ring fused to an isoxazole ring . This compound has been synthesized and evaluated for its potential biological activities .
Synthesis Analysis
The synthesis of this compound involves the modification of the 3-ethyl-benzo[d]isoxazole core with sulfonamides . A series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione have been prepared and evaluated for their anticonvulsant activities .Molecular Structure Analysis
The molecular structure of this compound is based on the benzo[d]isoxazole core, which is a type of organic compound that contains a benzene ring fused to an isoxazole ring . The structure of this compound has been studied using various techniques, including one-dimensional (1D) and two-dimensional (2D) NMR, density functional theory (DFT) chemical shift calculation, DP4+ technique, and ECD simulation .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of its potential applications in various fields. For example, it has been found that this compound exhibits potent BRD4 binding activities . In addition, it has been involved in a multicomponent [3+1+2] cascade annulation reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been studied to some extent. For example, its molecular weight has been determined to be 386.4 g/mol . Other properties such as its hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and complexity have also been computed .Scientific Research Applications
Pharmacokinetics and Metabolic Insights
Nonlinear Pharmacokinetics : The pharmacokinetics of CI-912, closely related to 1-(benzo[d]isoxazol-3-yl)-N-(2-(methylthio)phenyl)methanesulfonamide, were studied, revealing nonlinear pharmacokinetics with significant differences between steady-state and single-dose clearances. This finding implies complex metabolic interactions that could influence drug efficacy and safety (Wagner et al., 1984).
Acridine Derivative with Antitumor Activity : An acridine derivative of methanesulfonamide exhibited notable antitumor activity in animal models, signifying its potential for use in cancer treatment. This compound's toxic effects and therapeutic potential were studied, paving the way for phase II clinical trials (Von Hoff et al., 1978).
Effects on Human Nongravid Uterus : Derivatives of isoxsuprine, including those related to methanesulfonamide, demonstrated substantial relaxant effects on the human nongravid uterus, highlighting a potential application in conditions requiring uterine relaxation (Landesman et al., 1968).
Cell Growth and Aging : A study on the WST-1 assay for cell growth, using a compound structurally related to methanesulfonamide, offered insights into cellular bioreducibility and its correlation with aging, emphasizing the compound's utility in cell-based aging research (Takamatsu, 1998).
Anticonvulsant Evaluation : Sulthiame, a compound associated with the chemical structure of interest, was evaluated for its anticonvulsant properties, indicating a potential for treating various types of epilepsy. This research adds to the compound's therapeutic value in neurological conditions (Laveck et al., 1962).
Antiviral Activity against Rhinovirus : Enviroxime, bearing structural similarities, showed significant antiviral activity against rhinoviruses in a clinical study, suggesting the compound's potential in treating or preventing viral infections (Phillpotts et al., 1981).
Properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-(2-methylsulfanylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-21-15-9-5-3-7-12(15)17-22(18,19)10-13-11-6-2-4-8-14(11)20-16-13/h2-9,17H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUDDERCFZSLBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NS(=O)(=O)CC2=NOC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.